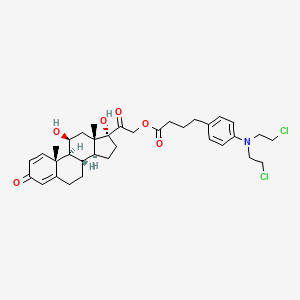

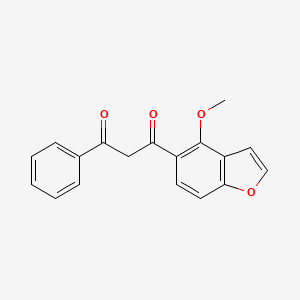

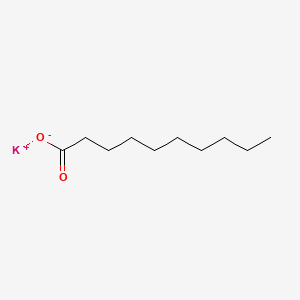

![molecular formula C31H34N6O4 B1679125 (2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide CAS No. 204066-82-0](/img/structure/B1679125.png)

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide

Vue d'ensemble

Description

PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors. PD 168368 is selective for NMB receptors over those for related peptide agonists, including bombesin and gastrin-releasing peptide. It is also an agonist of formyl-peptide receptors (FPRs) at higher concentrations (EC50s = 0.57 and 0.24 µM for FPR1 and FPR2, respectively). PD 168368 induces cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells and blocks neovascularization and cancer cell growth in breast cancer xenograft tumors in mice.

PD 168368 is a competitive antagonist of neuromedin B (NMB) receptors (Kis = 15-45 nM for rat and human receptors expressed in various cell lines). It blocks the elevation of intracellular calcium and release of inositol phosphate induced by NMB in cells expressing NMB receptors.

Applications De Recherche Scientifique

Cancer Research - Antagonism of Neuromedin B Receptors

Scientific Field

Cancer Research and Pharmacology

Summary of Application

PD 168368 is utilized in cancer research as a competitive antagonist of neuromedin B (NMB) receptors. These receptors are implicated in various cancer-related processes, including cell proliferation and survival .

Methods of Application

The compound is applied to cancer cell lines expressing NMB receptors, where it blocks the elevation of intracellular calcium and release of inositol phosphate, which are induced by NMB. The typical concentration used for PD 168368 in these experiments ranges from nanomolar to micromolar levels, depending on the cell line and the desired intensity of inhibition .

Results and Outcomes

PD 168368 has been shown to induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells. It also inhibits neovascularization and cancer cell growth in breast cancer xenograft tumors in mice, demonstrating its potential as a therapeutic agent in cancer treatment .

Receptor Pharmacology - Selective NMB Receptor Antagonism

Scientific Field

Receptor Pharmacology

Summary of Application

In receptor pharmacology, PD 168368’s role as a selective antagonist for NMB receptors over related peptide agonists is of significant interest. This selectivity is crucial for studying the specific biological roles of NMB receptors without cross-reactivity .

Methods of Application

PD 168368 is applied to cell lines in vitro to study the pharmacological properties of NMB receptors. Binding studies and competitive inhibition assays are conducted to determine the selectivity and potency of PD 168368 .

Results and Outcomes

The compound exhibits high affinity for NMB receptors with Ki values ranging from 15-45 nM and demonstrates approximately 40-fold selectivity over the gastrin-releasing peptide receptor, making it a valuable tool for receptor pharmacology studies .

Immunotherapy - Agonism of Formyl-Peptide Receptors

Scientific Field

Immunotherapy

Summary of Application

PD 168368 serves as an agonist for formyl-peptide receptors (FPRs) at higher concentrations. These receptors play a role in immune response modulation, which is pertinent to the development of immunotherapies .

Methods of Application

The compound is used in concentrations typically in the micromolar range to activate FPRs in immune cells. This activation is measured through downstream signaling events, such as calcium mobilization assays .

Results and Outcomes

PD 168368 has shown efficacy as an FPR agonist with EC50 values of 0.57 and 0.24 µM for FPR1 and FPR2, respectively. This indicates its potential use in modulating immune responses in various therapeutic contexts .

Cell Cycle Regulation - Induction of Cell Cycle Arrest

Scientific Field

Cell Biology

Summary of Application

PD 168368 is applied in cell biology to study its effects on cell cycle regulation. It has been found to induce cell cycle arrest, which is a critical mechanism for controlling cell proliferation .

Methods of Application

The compound is introduced to cell cultures, and its impact on the cell cycle is assessed using flow cytometry, Western blotting, and other molecular biology techniques to monitor changes in cell cycle-related proteins .

Results and Outcomes

Studies have demonstrated that PD 168368 can induce cell cycle arrest in breast cancer cells, providing insights into the mechanisms of cell cycle control and the potential for developing new cancer therapies .

Apoptosis Induction - Promotion of Cell Death

Scientific Field

Molecular Oncology

Summary of Application

In molecular oncology, PD 168368 is investigated for its ability to induce apoptosis, a form of programmed cell death that is often dysregulated in cancer cells .

Methods of Application

The compound is administered to cancer cell lines, and apoptosis is detected using assays such as Annexin V staining, caspase activity measurements, and DNA fragmentation analysis .

Results and Outcomes

PD 168368 has been shown to induce apoptosis in various cancer cell lines, highlighting its potential as an anti-cancer agent that can trigger cell death in tumor cells .

Angiogenesis Inhibition - Blocking Neovascularization

Scientific Field

Angiogenesis and Cancer Therapy

Summary of Application

PD 168368 has been studied for its role in inhibiting angiogenesis, the process of new blood vessel formation, which is a key factor in tumor growth and metastasis .

Methods of Application

The compound is used in in vivo models, such as mouse xenograft models of cancer, to evaluate its effects on tumor angiogenesis. Parameters such as blood vessel density and tumor size are measured to assess the efficacy of PD 168368 .

Results and Outcomes

Research indicates that PD 168368 can block neovascularization in breast cancer xenograft tumors, suggesting its utility as an angiogenesis inhibitor in the context of cancer therapy .

These applications showcase the diverse roles of PD 168368 in scientific research, particularly in the fields of cancer research, receptor pharmacology, immunotherapy, cell cycle regulation, apoptosis induction, and angiogenesis inhibition. The compound’s selective antagonism of NMB receptors and its ability to modulate cell death pathways make it a valuable tool for exploring therapeutic strategies against cancer and other diseases.

Neuropharmacology - Inhibition of Glioma Cell Proliferation

Scientific Field

Neuropharmacology

Summary of Application

PD 168368 has been identified as an inhibitor of glioma cell proliferation. Glioma is a type of tumor that occurs in the brain and spinal cord .

Methods of Application

The compound is applied to rat glioma cell lines, where it antagonizes neuromedin B-stimulated calcium release, which is a critical pathway for the proliferation of these cells .

Results and Outcomes

The application of PD 168368 has been shown to inhibit the proliferation of rat glioma cells, suggesting its potential as a therapeutic agent in the treatment of gliomas .

Metastasis Inhibition - Suppression of Breast Cancer Cell Migration and Invasion

Scientific Field

Oncology and Metastasis Research

Summary of Application

PD 168368 is researched for its ability to suppress migration and invasion of breast cancer cells, which are key processes in cancer metastasis .

Methods of Application

The compound is used in vitro on human breast cancer cell lines like MDA-MB-231. It is shown to reduce epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating vimentin .

Results and Outcomes

PD 168368 at a concentration of 5 µM inhibits migration and invasiveness in breast cancer cells. At 10 µM, it suppresses the activation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β pathways in these cells .

Molecular Signaling - Modulation of mTOR/p70S6K/4EBP1 and AKT/GSK-3β Pathways

Scientific Field

Molecular Biology and Signal Transduction

Summary of Application

PD 168368’s role extends to the modulation of critical signaling pathways such as mTOR/p70S6K/4EBP1 and AKT/GSK-3β, which are involved in cell growth and survival .

Methods of Application

The compound is administered to breast cancer cell lines, and its effects on the phosphorylation levels of proteins involved in these pathways are measured over time .

Results and Outcomes

PD 168368 has been observed to decrease phosphorylation levels of mTOR, p70S6K, 4EBP1, AKT, and GSK-3β in a time-dependent manner, indicating its potential in modulating these signaling pathways .

In Vivo Therapeutics - Inhibition of In Vivo Metastasis of Breast Cancer

Scientific Field

In Vivo Pharmacology and Cancer Therapeutics

Summary of Application

PD 168368 has been tested for its efficacy in inhibiting in vivo metastasis of breast cancer, which is a significant challenge in cancer treatment .

Methods of Application

The compound is administered intraperitoneally at a dose of 1.2 mg/kg for 30 days in female BALB/c-nude mice bearing MDA-MB-231 xenografts .

Results and Outcomes

The treatment with PD 168368 resulted in the inhibition of metastasis of breast cancer in the mice model, showcasing its potential as an in vivo therapeutic agent .

These applications highlight the versatility of PD 168368 in various scientific fields, particularly in neuropharmacology, oncology, molecular biology, and in vivo pharmacology. The compound’s ability to influence cell signaling pathways and inhibit processes critical to cancer progression makes it a promising candidate for further research and potential therapeutic development.

Gastrointestinal Disorders - Modulation of Digestive Processes

Scientific Field

Gastroenterology

Summary of Application

PD 168368 is studied for its potential to modulate digestive processes by antagonizing neuromedin B receptors, which are known to influence gastrointestinal motility and secretion .

Methods of Application

The compound is administered to animal models to assess its effects on gastrointestinal functions. Parameters such as gastric emptying, intestinal transit time, and secretion rates are measured .

Results and Outcomes

Research has indicated that PD 168368 can alter digestive processes, suggesting its potential therapeutic application in treating disorders like irritable bowel syndrome and dyspepsia .

Cardiovascular Research - Impact on Blood Pressure Regulation

Scientific Field

Cardiovascular Pharmacology

Summary of Application

PD 168368’s role in cardiovascular research involves studying its impact on blood pressure regulation, as neuromedin B receptors have been implicated in cardiovascular homeostasis .

Methods of Application

The compound is used in cardiovascular models to monitor changes in blood pressure and heart rate following its administration .

Endocrinology - Effects on Hormone Secretion

Scientific Field

Endocrinology

Summary of Application

PD 168368 is investigated for its effects on hormone secretion, particularly in the context of neuromedin B’s role in the release of pituitary hormones .

Methods of Application

The compound is applied to pituitary cell cultures or in vivo models to evaluate its influence on the secretion of hormones such as growth hormone and prolactin .

Results and Outcomes

Initial findings suggest that PD 168368 can modulate hormone levels, which may have implications for disorders related to pituitary function .

Neurology - Neuroprotective Effects

Scientific Field

Neurology

Summary of Application

PD 168368 is explored for its neuroprotective effects, particularly in models of neurodegenerative diseases where neuromedin B receptors may play a role .

Methods of Application

The compound is administered to neuronal cell cultures or animal models of neurodegeneration to assess its neuroprotective properties .

Results and Outcomes

Research indicates that PD 168368 may offer protection against neuronal cell death, suggesting its potential use in the treatment of conditions like Parkinson’s disease .

Respiratory Disorders - Modulation of Respiratory Function

Scientific Field

Pulmonology

Summary of Application

PD 168368 is researched for its ability to modulate respiratory function, as neuromedin B receptors are involved in the regulation of respiratory pathways .

Methods of Application

The compound is tested on respiratory models to determine its effects on parameters such as airway resistance and respiratory rate .

Results and Outcomes

Studies have demonstrated that PD 168368 can affect respiratory function, which may be beneficial in the treatment of respiratory disorders such as asthma .

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDXUTWMFMAQJO-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

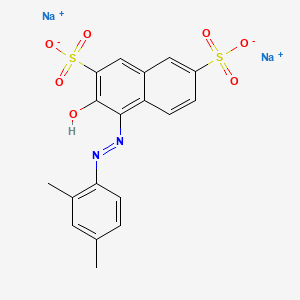

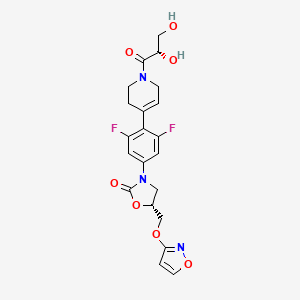

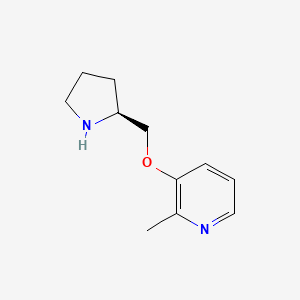

![1-cyclopentyl-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1679063.png)